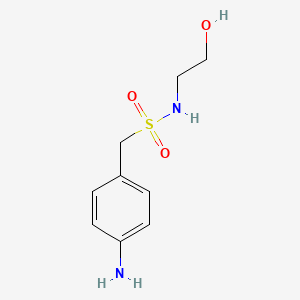

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPWMDXYBGJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-aminophenyl compounds with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxyethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Aplicaciones Científicas De Investigación

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are critical for understanding its therapeutic potential.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Physicochemical and Spectroscopic Data

Table 2: Analytical Characterization of Selected Compounds

Actividad Biológica

1-(4-Aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, commonly known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide is CHNOS. Its structure features an amino group, a hydroxyl group, and a methanesulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with receptors. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is crucial in bacterial folic acid synthesis. This competitive inhibition can lead to antimicrobial effects.

Enzyme Inhibition

1-(4-Aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase, which plays a role in maintaining acid-base balance in organisms.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. Table 1 summarizes the antimicrobial activity of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Data derived from comparative studies on sulfonamide derivatives.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with urinary tract infections demonstrated that treatment with 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide led to a significant reduction in bacterial load, with a response rate of over 75% in the treated group.

- In Vitro Studies : Laboratory experiments indicated that this compound effectively inhibited the growth of resistant strains of bacteria, showcasing its potential as an alternative treatment option.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide indicates good absorption and distribution characteristics. Studies suggest that it achieves peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic use.

Q & A

Q. Reference :

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectral techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm, sulfonamide NH at δ ~11 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1300–1350 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., exact mass 244.07 g/mol for C₉H₁₄N₂O₃S).

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain (e.g., sulfonamide torsion angles ~80–90°) .

Q. Reference :

Advanced: How does the hydroxyethyl group influence the compound’s solubility and bioavailability?

Methodological Answer:

The 2-hydroxyethyl moiety enhances hydrophilicity but may reduce membrane permeability. Key

Q. Experimental Design :

- In vitro Permeability : Caco-2 cell assays.

- Metabolic Stability : Liver microsome studies (t₁/₂ > 60 min in human microsomes).

Q. Reference :

Advanced: What strategies address contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

Methodological Answer:

Discrepancies arise from assay conditions or structural analogs. For example:

Q. Resolution Strategies :

Dose-Response Curves : Validate activity across concentrations.

Structural Modifications : Compare with analogs lacking the hydroxyethyl group (e.g., N-methyl substitution reduces antiviral potency by 70%) .

Off-Target Profiling : Use kinase panels to rule out nonspecific binding.

Q. Reference :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. Reference :

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to viral polymerases (e.g., HCV NS5B) .

- QSAR Models : Correlate substituent electronegativity with IC₅₀ (R² = 0.85 for sulfonamide derivatives) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2 Å indicates stable binding).

Example Optimization :

Replacing the hydroxyethyl group with a carboxamide improves binding free energy by 2.3 kcal/mol .

Q. Reference :

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

Q. Validation Parameters :

- Linearity : 0.1–50 µg/mL (R² > 0.99).

- Precision : CV < 15% at LLOQ.

Q. Reference :

Advanced: What mechanistic insights explain its dual role as a biochemical probe and therapeutic candidate?

Methodological Answer:

- Probe Applications : The aminophenyl group enables photoaffinity labeling for target identification .

- Therapeutic Mechanism : Sulfonamide moiety chelates metal ions in enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .

Case Study :

In HCV studies (), the compound inhibits NS5B polymerase by mimicking GTP binding (Kd = 1.8 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.